![molecular formula C5H4N4 B1367300 1H-pyrazolo[3,4-b]pyrazine CAS No. 272-60-6](/img/structure/B1367300.png)
1H-pyrazolo[3,4-b]pyrazine
Overview
Description
1H-Pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, suggesting that they may interact with multiple targets .
Mode of Action
Indazole derivatives have been found to exhibit anti-inflammatory, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . These effects suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth and proliferation . This suggests that 4,7-DIAZA-1H-INDAZOLE may affect similar pathways.
Result of Action
Given the compound’s potential medicinal applications, it is likely that its action results in modulation of cellular processes related to inflammation, cancer, depression, and bacterial infection .
Biochemical Analysis
Biochemical Properties
1H-pyrazolo[3,4-b]pyrazine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with protein tyrosine phosphatase SHP2, where this compound acts as a selective allosteric inhibitor . This interaction is significant in the context of treating KRASG12C-mutant non-small cell lung cancer. The compound binds to the allosteric site of SHP2, inhibiting its activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly those with KRASG12C mutations, this compound has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, including the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation. Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the allosteric site of SHP2, leading to its inhibition . This inhibition prevents the dephosphorylation of key signaling molecules, thereby disrupting downstream signaling pathways. Furthermore, this compound has been found to interact with other biomolecules, such as kinases and transcription factors, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have shown similar effects, with the compound maintaining its activity over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 isoforms play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, binding proteins in the plasma can influence the distribution and accumulation of this compound in different tissues. These interactions are critical for determining the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various signaling molecules and enzymes . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound. Additionally, targeting signals within the compound can direct it to specific cellular compartments, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[3,4-b]pyrazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,6-dichloropyrazine with hydrazine hydrate in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed coupling reactions to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. Continuous manufacturing processes have been developed to produce key intermediates, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine, which can be further transformed into the final product . These processes often utilize flow chemistry techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[3,4-b]pyrazine oxides, while substitution reactions can produce various substituted pyrazolopyrazines .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyrazine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
1H-Pyrazolo[3,4-c]pyrazine: Another isomer with a different ring fusion pattern, leading to distinct properties and applications.
1H-Pyrazolo[4,3-b]pyridine: This compound has a different fusion pattern and exhibits unique biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-7-5-4(6-1)3-8-9-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZGQYREBDXECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512807 | |
| Record name | 1H-Pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-60-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Diaza-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclohexyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1367218.png)

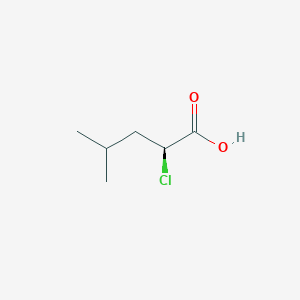

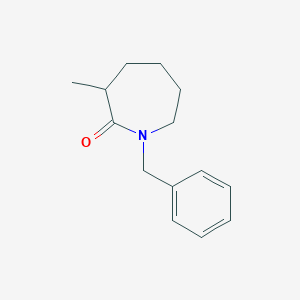
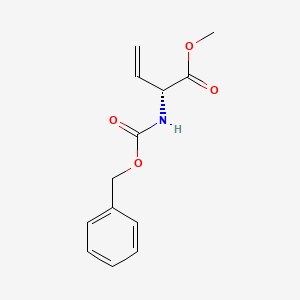

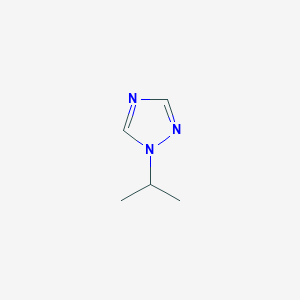

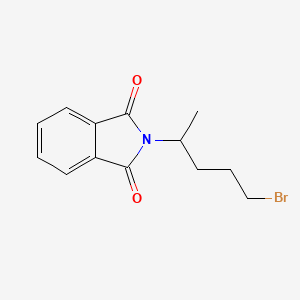


![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)
